Cas no 81323-59-3 (Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-)

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)- is een chirale organische verbinding met een beschermde aminegroep (Boc) en een esterfunctionaliteit. Deze stof is waardevol in peptidechemie en farmaceutische synthese vanwege zijn stereospecificiteit en stabiliteit onder verschillende reactieomstandigheden. De Boc-beschermingsgroep vergemakkelijkt selectieve modificaties, terwijl het tert-butylester de verbinding geschikt maakt voor verdere omzettingen zonder ongewenste bijreacties. Het (2S)-configuratie zorgt voor hoge enantiopure opbrengsten in asymmetrische syntheses. De verbinding wordt vaak gebruikt als tussenproduct in de productie van biologisch actieve moleculen, waaronder geneesmiddelen en gespecialiseerde peptiden.
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- structure
81323-59-3 structure
Product Name:Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
CAS-nummer:81323-59-3
MF:C13H23NO5
MW:273.325424432755
MDL:MFCD32694457
CID:704158
Update Time:2025-06-20

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)-
    • 1,1-Dimethylethyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxobutanoate (ACI)
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • tert-Butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate
    • MDL: MFCD32694457
    • Inchi: 1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
    • InChI-sleutel: IDTQQOOKLSBNKR-VIFPVBQESA-N
    • LACHT: [C@@H](CC=O)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-1g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
1g
$680 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01819-5g
butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (2S)-
81323-59-3 97%
5g
$1960 2023-09-07
eNovation Chemicals LLC
Y1055764-1g
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
$700 2024-07-24
1PlusChem
1P020LQK-1g
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 >95%
1g
$398.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-100mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
100mg
¥884.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-250mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
250mg
¥1440.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
1g
¥3360.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
¥10800.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427096-10g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
10g
¥16640.00 2024-07-28
eNovation Chemicals LLC
Y1055764-5g
tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
81323-59-3 95%
5g
$1030 2025-02-25

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
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Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
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Productiemethode 3

Reactievoorwaarden
1.1 -
1.2 Reagents: Triethylsilane Catalysts: Palladium
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Weller, Rachel L.; et al, ChemBioChem, 2006, 7(2), 243-245

Productiemethode 4

Reactievoorwaarden
1.1 -
1.2 -
1.3 -
1.4 -
1.5 -
1.6 -
1.7 Reagents: Triethylsilane Catalysts: Palladium
Referentie
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Bergmeier, Stephen C.; et al, Journal of Organic Chemistry, 1993, 58(9), 2369-76

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2.5 h, -78 °C
2.2 Reagents: Potassium bisulfate Solvents: Tetrahydrofuran
Referentie
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Schwickert, Marvin ; et al, Journal of Medicinal Chemistry, 2022, 65(14), 9750-9788

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referentie
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state
van Haren, Matthijs J.; et al, Organic & Biomolecular Chemistry, 2017, 15(31), 6656-6667

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  20 min, 15 - 20 °C
Referentie
Synthesis of an Azido Precursor to (2S,5R)-5-Hydroxylysine Using an Asymmetric Organocatalytic Chlorination/Reduction Sequence
Johannes, Manuel; et al, Journal of Organic Chemistry, 2013, 78(24), 12809-12813

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Referentie
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
4.2 Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
4.4 Reagents: Water
Referentie
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referentie
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Referentie
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane
Referentie
Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs
Wernic, Dominik; et al, Journal of Organic Chemistry, 1989, 54(17), 4224-8

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  rt
Referentie
Synthesis of 4-mercapto-L-lysine derivatives: Potential building blocks for sequential native chemical ligation
Pasunooti, Kalyan Kumar; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(22), 6268-6271

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Ethyl chloroformate ,  Sodium borohydride
1.2 -
Referentie
Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile
Janey, Jacob M.; et al, Journal of Organic Chemistry, 2008, 73(8), 3212-3217

Productiemethode 15

Reactievoorwaarden
Referentie
Transition-State Analogues of Phenylethanolamine N-Methyltransferase
Mahmoodi, Niusha ; et al, Journal of the American Chemical Society, 2020, 142(33), 14222-14233

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 60 h, 40 °C
Referentie
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referentie
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
3.4 Reagents: Water
Referentie
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 18 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
Referentie
Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors
Zhang, Gang; et al, Organic & Biomolecular Chemistry, 2015, 13(14), 4149-4154

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Triethylamine ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Potassium tartrate Solvents: Ethyl acetate ,  Water ;  overnight, rt
Referentie
Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase
Christoff, Rebecca M.; et al, Bioorganic & Medicinal Chemistry, 2021, 52,

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
Referentie
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity
Gao, Yongzhi; et al, Journal of Medicinal Chemistry, 2019, 62(14), 6597-6614

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Dichloromethane ;  6 h, rt
Referentie
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; et al, Organic Letters, 2015, 17(21), 5428-5431

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C
1.4 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.5 Reagents: Boron trifluoride etherate ;  2 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referentie
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Productiemethode 24

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  0 °C; 17 h, rt
1.2 Reagents: Boron trifluoride etherate ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Reagents: Citric acid Solvents: Water
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 5 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Referentie
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Productiemethode 25

Reactievoorwaarden
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  2 h, rt; cooled
1.2 Reagents: Sodium bicarbonate ;  10 min, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
3.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
3.2 Reagents: Sodium borohydride Solvents: Water ;  cooled; 4 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
4.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, rt
Referentie
Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors
Qu, Wenchao; et al, Journal of the American Chemical Society, 2011, 133(4), 1122-1133

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Thionyl chloride
2.1 Reagents: Perchloric acid Solvents: Water ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
5.2 Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt
5.4 Reagents: Water
Referentie
Synthesis of (S)-1-tert-butyl-2-(tert-butyloxycarbonylamino)-aspartate semi-aldehyde
Hong, Wei; et al, Huaxue Shiji, 2012, 34(3), 285-286

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Raw materials

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Preparation Products

Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- Gerelateerde literatuur

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